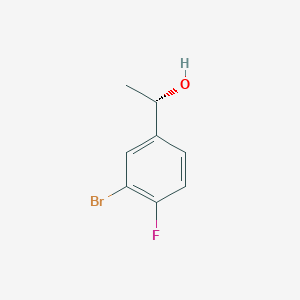

(1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol

Description

The Critical Role of Enantiomerically Pure Compounds in Chemical Sciences

Enantiomers are pairs of molecules that are non-superimposable mirror images of each other. nih.gov While they often share identical physical properties in an achiral environment, their interactions with other chiral molecules, such as biological receptors and enzymes, can differ significantly. nih.govresearchgate.net This distinction is of utmost importance in the pharmaceutical industry, where one enantiomer of a drug may exhibit therapeutic benefits while the other could be inactive or even toxic. rsc.org The tragic case of thalidomide, where one enantiomer was an effective sedative while the other caused severe birth defects, tragically underscored the necessity of producing enantiomerically pure pharmaceuticals. rsc.org Consequently, the ability to synthesize single-enantiomer drugs is a primary focus in medicinal chemistry to enhance pharmacological profiles, improve therapeutic outcomes, and reduce adverse effects. nih.govresearchgate.net Beyond pharmaceuticals, enantiomerically pure compounds are vital in agrochemicals, flavors, and materials science. rsc.orgmdpi.com

(1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol as a Key Chiral Building Block

This compound is a chiral secondary alcohol that has emerged as a significant intermediate in organic synthesis. Its molecular structure, featuring a stereogenic center and synthetically versatile bromo and fluoro substituents on the phenyl ring, makes it a valuable precursor for more complex chiral molecules.

The utility of this compound is often linked to its precursor, 3′-Bromo-4′-fluoroacetophenone. This ketone is used in the synthesis of chalcones, which are precursors to flavonoids and isoflavonoids and are investigated in drug discovery for their potential biological activities. nih.gov The stereoselective reduction of 3′-Bromo-4′-fluoroacetophenone yields the enantiomerically pure this compound, which can then be used in the synthesis of various bioactive compounds. The bromo and fluoro groups on the aromatic ring allow for further functionalization through cross-coupling reactions, enabling the construction of a diverse range of molecular architectures.

| Property | Value |

|---|---|

| Molecular Formula | C8H8BrFO |

| Molecular Weight | 219.05 g/mol |

| Appearance | Typically a solid or oil |

| Chirality | (S)-configuration at C1 |

Current Research Landscape and Emerging Trends in Stereoselective Synthesis

The field of stereoselective synthesis is continually evolving, driven by the demand for more efficient, sustainable, and precise methods for creating chiral molecules. researchgate.net Key trends include:

Biocatalysis : The use of enzymes, such as alcohol dehydrogenases, to catalyze the asymmetric reduction of prochiral ketones to chiral alcohols offers high enantioselectivity under mild, environmentally friendly conditions. nih.gov

Organocatalysis : Small organic molecules are increasingly used as catalysts for a wide range of stereoselective transformations, moving away from traditional metal-based catalysts. researchgate.net

Asymmetric Catalysis : The development of novel chiral catalysts and ligands remains a major research focus, enabling a broader scope of reactions with high stereocontrol. nih.govresearchgate.net

Flow Chemistry : Continuous flow processes are being adopted for the greener and more scalable synthesis of chiral intermediates. researchgate.net

Computational Tools : Machine learning and artificial intelligence are emerging as powerful tools in catalyst design and for predicting the outcomes of stereoselective reactions. nih.gov

These advancements are making the synthesis of complex chiral molecules like those derived from this compound more accessible and sustainable.

Scope and Objectives of Research on this compound

Research involving this compound is primarily focused on its application as a chiral intermediate in the synthesis of high-value molecules, particularly for the pharmaceutical and agrochemical industries. The main objectives of this research include:

Development of Efficient Synthetic Routes : A key goal is to establish highly enantioselective and scalable methods for the synthesis of this compound, often through the asymmetric reduction of its corresponding ketone.

Exploration of Synthetic Utility : Researchers aim to demonstrate the versatility of this chiral alcohol as a building block. This involves using it in a variety of subsequent reactions to create a library of more complex chiral compounds.

Synthesis of Bioactive Molecules : A major driver of research is the incorporation of the (1S)-1-(3-bromo-4-fluorophenyl)ethyl moiety into novel molecules to evaluate their biological activity. The specific substitution pattern of the phenyl ring may be designed to interact with particular biological targets.

Investigation of Structure-Activity Relationships (SAR) : By synthesizing a series of analogues derived from this chiral alcohol, researchers can systematically study how modifications to the molecular structure affect its biological function, leading to the optimization of lead compounds in drug discovery.

In essence, the research on this compound is geared towards leveraging its specific stereochemistry and functional groups to construct novel, enantiomerically pure compounds with potential applications in medicine and other areas of chemical science.

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(3-bromo-4-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-5,11H,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWIOVUXOLMANJU-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)F)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=C(C=C1)F)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929884-46-8 | |

| Record name | (1S)-1-(3-Bromo-4-fluorophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1s 1 3 Bromo 4 Fluorophenyl Ethan 1 Ol

Asymmetric Catalytic Reduction Strategies

The core approach for the stereoselective synthesis of (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol revolves around the asymmetric reduction of 3-bromo-4-fluoroacetophenone. This transformation is most effectively achieved through catalytic hydrogenation or transfer hydrogenation, where a prochiral ketone is converted into a chiral alcohol with a high degree of enantiomeric excess (e.e.). The success of these methods hinges on the design and application of sophisticated chiral catalysts.

Asymmetric Hydrogenation of 3-bromo-4-fluoroacetophenone

Asymmetric hydrogenation involves the direct addition of molecular hydrogen across the carbonyl group of 3-bromo-4-fluoroacetophenone, guided by a chiral catalyst. This method is highly atom-economical and is a preferred industrial route for the synthesis of chiral alcohols.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high efficiency and selectivity. The use of chiral ligands, such as the well-established 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) and Josiphos families, is central to achieving high enantioselectivity in these reductions. These ligands coordinate to a metal center, creating a chiral environment that directs the hydrogenation to one of the two enantiotopic faces of the ketone.

Homogeneous Catalysis with Chiral Ligands (e.g., BINAP, Josiphos)

Ruthenium-Based Catalysts

Ruthenium complexes bearing chiral diphosphine ligands are among the most successful catalysts for the asymmetric hydrogenation of ketones. Specifically, Ru-BINAP systems have demonstrated exceptional performance in the reduction of 3-bromo-4-fluoroacetophenone.

In a notable study, a catalyst system comprising RuCl2[(R)-binap] and (R,R)-DPEN (diphenylethylenediamine) was employed for the asymmetric hydrogenation of 3-bromo-4-fluoroacetophenone. The reaction, carried out in a 2-propanol solution containing potassium hydroxide, yielded this compound with high conversion and enantioselectivity. The specific conditions and results are detailed in the table below.

Interactive Data Table: Ruthenium-Catalyzed Asymmetric Hydrogenation of 3-bromo-4-fluoroacetophenone

| Catalyst | Ligand | Substrate/Catalyst Ratio | Solvent | Base | Pressure (H₂) | Temperature (°C) | Time (h) | Conversion (%) | e.e. (%) |

| RuCl₂[(R)-binap]/(R,R)-DPEN | (R)-BINAP/(R,R)-DPEN | 1000 | 2-Propanol | KOH | 10 atm | 50 | 12 | >99 | 99 |

The high efficiency of this ruthenium-based system underscores the effectiveness of the synergistic effect between the chiral BINAP ligand and the diamine co-ligand in creating a highly selective catalytic environment.

Rhodium-Based Catalysts

Rhodium complexes, particularly those paired with chiral ferrocenyl diphosphine ligands like Josiphos, are also powerful catalysts for asymmetric hydrogenation. While specific data for the direct hydrogenation of 3-bromo-4-fluoroacetophenone using Rhodium-Josiphos catalysts is not extensively documented in readily available literature, the general efficacy of these catalysts for a wide range of ketones suggests their potential applicability. The Josiphos family of ligands offers a high degree of tunability, allowing for the optimization of steric and electronic properties to suit specific substrates.

Iridium-Based Catalysts

Iridium-based catalysts have emerged as a versatile and highly active class of catalysts for the asymmetric hydrogenation of challenging substrates, including halogenated ketones. Research has shown that iridium complexes with various chiral ligands can effectively reduce α-halogenated ketones to the corresponding halohydrins with high enantioselectivity. acs.org

For instance, iridium catalysts bearing cinchona-alkaloid-derived NNP ligands have been successfully employed for the asymmetric hydrogenation of various α-chloroacetophenones and even bromoketones, affording the desired chiral halohydrins with up to 99.6% e.e. acs.org While specific data for 3-bromo-4-fluoroacetophenone is not explicitly provided, the success with structurally similar substrates indicates the high potential of iridium-based systems for this transformation. The general reaction conditions often involve a base and an alcohol solvent under hydrogen pressure.

Other Transition Metal Systems

Beyond the well-established ruthenium, rhodium, and iridium systems, other transition metals are being explored for asymmetric ketone hydrogenation. Iron, cobalt, and nickel catalysts, being more abundant and less expensive, are attractive alternatives. However, achieving the same levels of enantioselectivity and activity as the platinum-group metals remains a significant challenge. The development of novel chiral ligands tailored for these first-row transition metals is an active area of research with the potential to provide more sustainable and economical routes to chiral alcohols like this compound.

Heterogeneous Catalysis with Chiral Modifiers

Heterogeneous catalysis offers significant advantages in terms of catalyst recyclability and ease of product purification. The enantioselectivity of these systems is induced by the adsorption of a chiral modifier onto the surface of a metal catalyst. This modifier creates a chiral environment that directs the hydrogenation of the prochiral ketone, 3-bromo-4-fluoroacetophenone, to the desired (1S)-enantiomer.

Raney Nickel, a high-surface-area nickel catalyst, is a versatile and cost-effective choice for hydrogenations. organicchemistrytutor.com Its catalytic surface can be rendered enantioselective by the addition of a chiral modifier. Natural amino acids and their derivatives are commonly employed for this purpose. For the synthesis of this compound, a chiral modifier such as (R,R)-tartaric acid or an α-amino acid like L-proline could be utilized.

The mechanism involves the formation of a diastereomeric complex between the chiral modifier, the nickel surface, and the substrate, 3-bromo-4-fluoroacetophenone. The steric and electronic interactions within this complex favor the approach of hydrogen from one face of the carbonyl group, leading to an excess of the (S)-enantiomer of the alcohol. The effectiveness of this method is highly dependent on the choice of modifier, solvent, temperature, and pH, all ofwhich influence the nature of the chiral-modified surface and its interaction with the substrate.

Table 1: Representative Enantioselective Hydrogenation of Ketones using Chiral-Modified Raney Nickel Data is illustrative and based on similar substrates, as specific data for 3-bromo-4-fluoroacetophenone is not readily available.

| Entry | Substrate | Chiral Modifier | Enantiomeric Excess (ee %) | Yield (%) |

| 1 | Acetophenone (B1666503) | (R,R)-Tartaric Acid | 85 | >95 |

| 2 | 4-Methoxyacetophenone | L-Proline | 78 | >95 |

An alternative approach in heterogeneous asymmetric catalysis involves immobilizing a chiral catalyst onto a solid support. This strategy combines the benefits of homogeneous catalysis, such as high selectivity and activity, with the practical advantages of heterogeneous systems. For the reduction of 3-bromo-4-fluoroacetophenone, a chiral ligand-metal complex can be anchored to a polymer, silica (B1680970), or other inert support.

For instance, chiral diamine ligands, which are effective in homogeneous asymmetric hydrogenation, have been successfully supported on materials like polyethylene (B3416737) glycol (PEG). wikipedia.org These supported catalysts, often in combination with metals like ruthenium or rhodium, can achieve high enantioselectivities in the hydrogenation of aromatic ketones. The solid support allows for easy separation of the catalyst from the reaction mixture and potential for reuse, making the process more economical and environmentally friendly.

Table 2: Asymmetric Hydrogenation of Aromatic Ketones with Supported Chiral Catalysts Data is illustrative and based on similar substrates.

| Entry | Catalyst System | Support | Substrate | Enantiomeric Excess (ee %) |

| 1 | Chiral Diamine-Ru | Polyethylene Glycol (PEG) | Acetophenone | 98 |

| 2 | Chiral Monophosphine-Cu | Silica | 4-Chloroacetophenone | 92 |

Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation (ATH) is a powerful and widely used method for the enantioselective reduction of ketones. This technique employs a stable and easily handled hydrogen donor, such as isopropanol (B130326) or formic acid, in place of gaseous hydrogen. The transfer of hydrogen is mediated by a chiral catalyst, typically a transition metal complex.

Ruthenium, rhodium, and iridium complexes bearing chiral ligands are highly effective catalysts for the ATH of aromatic ketones. nih.govacsgcipr.org For the synthesis of this compound, catalysts derived from these metals in combination with chiral ligands like N-tosylated diamines (e.g., (S,S)-TsDPEN) or amino alcohols are particularly relevant.

The reaction mechanism is believed to involve a metal-hydride species that is generated in situ from the metal precursor and the hydrogen donor. The prochiral ketone, 3-bromo-4-fluoroacetophenone, coordinates to the chiral metal complex, and the hydride is then transferred to the carbonyl carbon in a stereocontrolled manner. The enantioselectivity is governed by the specific interactions between the substrate and the chiral ligand framework. These reactions are often carried out in the presence of a base, which facilitates the formation of the active metal-hydride catalyst.

Table 3: ATH of Substituted Acetophenones with Organometallic Catalysts Data is illustrative and based on similar substrates.

| Entry | Catalyst | Ligand | Hydrogen Donor | Substrate | Enantiomeric Excess (ee %) |

| 1 | [RuCl₂(p-cymene)]₂ | (S,S)-TsDPEN | i-PrOH | 4-Fluoroacetophenone | 99 |

| 2 | [CpRhCl₂]₂ | (S,S)-TsDPEN | HCOOH/NEt₃ | Acetophenone | 97 |

| 3 | [CpIrCl₂]₂ | (S,S)-TsDPEN | HCOOH/NEt₃ | 4-Chloroacetophenone | 98 |

In recent years, organocatalysis has emerged as a compelling alternative to metal-based catalysis. For transfer hydrogenation, chiral phosphoric acids or other Brønsted acids can catalyze the reduction of ketones using a Hantzsch ester as the hydrogen source. organic-chemistry.org

In the context of producing this compound, a chiral phosphoric acid would protonate the carbonyl group of 3-bromo-4-fluoroacetophenone, activating it towards hydride transfer from the Hantzsch ester. The chiral environment provided by the catalyst directs the hydride addition to one face of the ketone, resulting in the formation of the enantioenriched alcohol. This metal-free approach avoids concerns about toxic metal contamination in the final product.

Table 4: Organocatalytic Transfer Hydrogenation of Aromatic Ketones Data is illustrative and based on similar substrates.

| Entry | Catalyst | Hydrogen Donor | Substrate | Enantiomeric Excess (ee %) |

| 1 | Chiral Phosphoric Acid | Hantzsch Ester | Acetophenone | 94 |

| 2 | Chiral Thiourea | Hantzsch Ester | 4-Bromoacetophenone | 88 |

Enantioselective Borane (B79455) and Hydride Reductions

Stoichiometric and catalytic reductions using borane and metal hydrides in the presence of chiral auxiliaries or catalysts are classic and reliable methods for the synthesis of chiral alcohols.

The Corey-Bakshi-Shibata (CBS) reduction is a prominent example of an enantioselective borane reduction. wikipedia.orgchem-station.com This method utilizes a chiral oxazaborolidine catalyst to mediate the reduction of prochiral ketones with borane. For the synthesis of this compound, the (R)-CBS catalyst would be employed. The ketone coordinates to the Lewis acidic boron of the catalyst, and the hydride from a borane-catalyst complex is delivered to the carbonyl carbon in a highly stereoselective manner. This method is known for its high enantioselectivities and predictable stereochemical outcomes for a wide range of ketones.

Alternatively, chiral modifying agents can be used to create enantioselective hydride reagents from common reducing agents like lithium aluminum hydride (LAH). acs.org Chiral ligands, such as amino alcohols or diols, react with LAH to form a chiral aluminum hydride species. This modified reagent can then reduce 3-bromo-4-fluoroacetophenone with a high degree of enantioselectivity. The steric bulk and electronic properties of the chiral ligand dictate the facial selectivity of the hydride transfer.

Table 5: Enantioselective Borane and Hydride Reductions of Aromatic Ketones Data is illustrative and based on similar substrates.

| Entry | Method | Reagent/Catalyst | Substrate | Enantiomeric Excess (ee %) |

| 1 | CBS Reduction | (R)-Me-CBS, BH₃·THF | Acetophenone | >99 |

| 2 | Modified LAH | LAH / (S)-BINOL | 4-Chloroacetophenone | 95 |

Biocatalytic Approaches to this compound

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Utilizing enzymes or whole microbial cells, these approaches can achieve exceptional levels of stereoselectivity under mild reaction conditions.

The direct, enzyme-catalyzed reduction of 3'-bromo-4'-fluoroacetophenone (B85946) is a highly efficient route to this compound. This biotransformation leverages the inherent stereoselectivity of specific enzymes.

Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are enzymes that catalyze the stereoselective reduction of ketones to alcohols, requiring a nicotinamide (B372718) cofactor (such as NADPH or NADH) as the hydride source. google.com KREDs, in particular, have been extensively engineered to exhibit high activity and selectivity for a vast array of substrates, including substituted acetophenones. google.com

For the synthesis of this compound, a KRED or ADH that follows Prelog's rule would be selected. This rule predicts that the enzyme will deliver a hydride to the Re-face of the ketone's carbonyl group, yielding the (S)-alcohol. By screening a library of enzymes, a specific KRED can be identified that efficiently reduces 3'-bromo-4'-fluoroacetophenone with near-perfect enantioselectivity (>99% ee) and high conversion rates.

| Parameter | Description |

| Biocatalyst | Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH) |

| Substrate | 3'-bromo-4'-fluoroacetophenone |

| Cofactor | NADPH or NADH (often regenerated in situ) |

| Product | This compound |

| Key Advantage | Extremely high enantioselectivity (>99% ee), mild reaction conditions, environmentally friendly |

Instead of using isolated enzymes, whole microbial cells, such as bacteria (e.g., Lactobacillus) or yeast, can be employed as the biocatalyst. google.com These cells contain the necessary KREDs or ADHs and the machinery for cofactor regeneration, simplifying the process and reducing costs associated with enzyme purification and cofactor addition.

In a typical whole-cell biotransformation, 3'-bromo-4'-fluoroacetophenone is added to a culture of the selected microorganism. The cellular enzymes within the microbe then perform the enantioselective reduction. This method is a cost-effective and scalable green alternative for producing the chiral alcohol.

An alternative biocatalytic strategy is the enzymatic kinetic resolution (EKR) of a pre-synthesized racemic mixture of (±)-1-(3-bromo-4-fluorophenyl)ethan-1-ol. This method relies on an enzyme's ability to selectively react with one enantiomer of the racemic pair, allowing for the separation of the two. nih.gov

Enzymatic Kinetic Resolution of Racemic (±)-1-(3-bromo-4-fluorophenyl)ethan-1-ol

Lipase-Catalyzed Transesterification/Hydrolysis

Lipases are a class of enzymes widely employed in organic synthesis due to their stability in organic solvents and broad substrate specificity. For the resolution of racemic 1-(3-bromo-4-fluorophenyl)ethan-1-ol, lipase-catalyzed transesterification is a common approach. In this process, the racemic alcohol is reacted with an acyl donor, such as vinyl acetate, in the presence of a lipase (B570770). The enzyme selectively acylates one enantiomer, typically the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted.

The choice of lipase, solvent, and acyl donor is critical for achieving high enantioselectivity and conversion. Lipases such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, and lipases from Pseudomonas species are frequently screened for their efficacy. The reaction progress is monitored, and the reaction is stopped at approximately 50% conversion to obtain both the unreacted (S)-alcohol and the acylated (R)-ester in high enantiomeric excess (ee).

Conversely, lipase-catalyzed hydrolysis of the corresponding racemic ester, (±)-1-(3-bromo-4-fluorophenyl)ethyl acetate, can also be employed. In this case, the lipase selectively hydrolyzes one enantiomer of the ester, yielding the desired chiral alcohol.

Table 1: Representative Lipases and Conditions for Kinetic Resolution of Secondary Aryl Alcohols

| Lipase Source | Acyl Donor/Substrate | Solvent | Typical Outcome |

| Candida antarctica Lipase B (CALB) | Vinyl acetate | Toluene, Hexane | High enantioselectivity for a variety of aryl ethanols. |

| Pseudomonas cepacia Lipase (PSL) | Vinyl acetate | Diisopropyl ether | Good to excellent enantioselectivity. |

| Aspergillus oryzae Lipase | Vinyl acetate | Methyl tert-butyl ether | High E-values and tolerance for high substrate concentrations. nih.gov |

Esterase-Mediated Resolution

Esterases, another class of hydrolases, can also be utilized for the kinetic resolution of racemic 1-(3-bromo-4-fluorophenyl)ethan-1-ol. Similar to lipases, esterases can catalyze the enantioselective acylation of the alcohol or the hydrolysis of its corresponding ester. An esterase isolated from a marine mud metagenomic library, EST4, has demonstrated high activity and enantioselectivity for the kinetic resolution of various secondary alcohols in non-aqueous media. nih.gov This particular esterase showed a strong tolerance for high substrate concentrations, which is advantageous for industrial applications. nih.gov The optimization of reaction parameters such as the organic solvent, acyl donor, temperature, and biocatalyst loading is crucial for achieving high enantiomeric excess. nih.gov

Dynamic Kinetic Resolution Strategies

A limitation of conventional kinetic resolution is that the maximum theoretical yield of a single enantiomer is 50%. Dynamic kinetic resolution (DKR) overcomes this limitation by combining the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into the desired single enantiomer.

For the synthesis of this compound, a DKR process would involve a lipase or esterase for the selective acylation of the (R)-enantiomer, coupled with a racemization catalyst for the continuous conversion of the unreacted (S)-alcohol back to the racemic mixture. Ruthenium complexes are commonly used as racemization catalysts for secondary alcohols. nih.govmdpi.com The compatibility of the enzyme and the metal catalyst under the reaction conditions is a key challenge in developing an efficient DKR process. Zeolites containing Zr or Al have also been shown to be effective catalysts for the racemization of 1-phenylethanol, which could be applicable to this system. nih.gov

Table 2: Components of a Dynamic Kinetic Resolution System for Secondary Aryl Alcohols

| Component | Function | Example |

| Enzyme | Enantioselective acylation | Candida antarctica Lipase B (CALB) |

| Racemization Catalyst | In-situ racemization of the unreacted alcohol | Ruthenium complexes (e.g., Shvo's catalyst), Zeolites |

| Acyl Donor | Provides the acyl group for esterification | Vinyl acetate, Isopropenyl acetate |

| Solvent | Reaction medium | Toluene, Hexane |

Chemoenzymatic Synthesis of this compound

This approach often utilizes an alcohol dehydrogenase (ADH) or a ketoreductase (KRED) to catalyze the enantioselective reduction of the ketone. These enzymes typically require a cofactor, such as nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) or its reduced form (NADH). An effective chemoenzymatic system will include a cofactor regeneration cycle. This can be achieved by using a sacrificial alcohol, like isopropanol, and a second enzyme, such as a glucose dehydrogenase, or by using the ADH itself if it can utilize the sacrificial alcohol for cofactor regeneration. This integrated approach can lead to high yields and excellent enantioselectivity. nih.govnih.gov

Stereoselective Synthesis via Chiral Auxiliaries

The use of chiral auxiliaries is a classical and powerful strategy in asymmetric synthesis. A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered.

For the synthesis of this compound, a chiral auxiliary could be attached to an acetyl group, which is then used in a Friedel-Crafts acylation of 1-bromo-2-fluorobenzene. The chiral auxiliary would then direct the stereoselective reduction of the resulting ketone. Alternatively, an achiral ester of 3-bromo-4-fluorobenzoic acid could be reacted with a chiral enolate. However, this approach is often less atom-economical compared to catalytic asymmetric methods. Evans' oxazolidinone auxiliaries and camphor-derived auxiliaries are well-known examples that have been successfully applied in a wide range of asymmetric transformations. researchgate.net

Development of Novel and Efficient Synthetic Routes

Research into the synthesis of chiral alcohols like this compound is continuously evolving. The development of novel and more efficient synthetic routes is driven by the need for greener, more cost-effective, and scalable processes. This includes the discovery of new enzymes with improved activity and selectivity, the development of more efficient and recyclable racemization catalysts for DKR, and the design of novel chemoenzymatic cascade reactions.

One area of active research is the use of whole-cell biocatalysts, which can eliminate the need for enzyme purification and cofactor addition, thereby reducing costs. Furthermore, the application of continuous flow technologies for enzymatic and chemoenzymatic reactions is gaining traction as it offers advantages in terms of process control, scalability, and catalyst stability.

Application of 1s 1 3 Bromo 4 Fluorophenyl Ethan 1 Ol As a Key Chiral Building Block

Role in the Synthesis of Enantiopure Pharmaceutical Intermediates

The stereochemistry of a drug molecule is a critical determinant of its pharmacological activity and safety profile. Consequently, the demand for enantiomerically pure pharmaceuticals has driven the development of synthetic strategies that utilize chiral building blocks like (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol. This chiral alcohol serves as a crucial starting material for the synthesis of various pharmaceutical intermediates, where the stereocenter is incorporated into the final drug structure, ensuring the desired therapeutic effect while minimizing potential side effects associated with the unwanted enantiomer.

While specific examples of its direct application in the synthesis of marketed drugs are not extensively documented in publicly available research, the structural motif of a chiral benzylic alcohol is prevalent in many pharmaceutical compounds. The presence of the bromo and fluoro substituents on the phenyl ring provides handles for further chemical modifications, such as cross-coupling reactions, allowing for the construction of complex molecular architectures.

Table 1: Potential Pharmaceutical Scaffolds Derivable from this compound

| Pharmaceutical Scaffold | Potential Therapeutic Area | Key Synthetic Transformation |

| Chiral Amines | Neurological Disorders, Antidepressants | Nucleophilic substitution of an activated alcohol |

| Chiral β-Amino Alcohols | Antihypertensives, Antivirals | Ring-opening of derived epoxides |

| Substituted Chiral Aromatics | Oncology, Anti-inflammatory | Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) |

Utility in the Production of Chiral Agrochemicals

Similar to pharmaceuticals, the biological activity of agrochemicals, such as herbicides, insecticides, and fungicides, is often dependent on their stereochemistry. The use of enantiomerically pure agrochemicals can lead to increased efficacy, reduced environmental impact, and lower application rates. This compound represents a valuable chiral synthon for the construction of complex agrochemical molecules.

The 3-bromo-4-fluorophenyl moiety is a common feature in a number of modern agrochemicals. The chirality introduced by the ethanol (B145695) side chain can be crucial for the specific interaction of the molecule with its biological target in pests or plants.

Table 2: Potential Agrochemical Classes Incorporating the this compound Moiety

| Agrochemical Class | Mode of Action | Potential Advantage of Chirality |

| Herbicides | Enzyme Inhibition | Increased target specificity, reduced phytotoxicity to crops |

| Insecticides | Nerve Agents | Enhanced binding to insect receptors, lower toxicity to non-target organisms |

| Fungicides | Sterol Biosynthesis Inhibition | Improved efficacy against resistant fungal strains |

Application as a Precursor for Chiral Ligands and Organocatalysts

The development of new chiral ligands and organocatalysts is a cornerstone of asymmetric catalysis. These molecules are capable of inducing stereoselectivity in chemical reactions, enabling the efficient synthesis of enantiomerically enriched products. The rigid structure and defined stereochemistry of this compound make it an excellent candidate for elaboration into novel chiral ligands and organocatalysts.

The hydroxyl group can be used as an anchoring point for coordination to a metal center in a chiral ligand, or it can be transformed into other functional groups that can participate in catalysis. The aromatic ring can be further functionalized to tune the steric and electronic properties of the resulting catalyst, thereby influencing its activity and selectivity.

Derivatization and Further Stereospecific Transformations of the Chiral Alcohol

The synthetic utility of this compound is greatly expanded by its ability to undergo a variety of stereospecific transformations, allowing for the introduction of new functional groups and the construction of more complex chiral molecules.

The hydroxyl group of this compound can be readily converted into chiral esters and ethers. These reactions typically proceed with retention of configuration at the stereocenter. Esterification with a variety of carboxylic acids or their derivatives, and etherification using alkyl halides or other electrophiles, provide access to a diverse range of chiral derivatives. These derivatives can serve as intermediates for further synthetic manipulations or may themselves possess desirable biological activities.

The functional groups present in this compound can be interconverted while preserving the stereochemical integrity of the chiral center. For instance, the hydroxyl group can be converted to other functionalities such as amines, azides, or thiols through well-established stereoretentive chemical transformations. These interconversions are crucial for accessing a broader range of chiral building blocks from a single precursor.

While challenging, C-C bond forming reactions at the chiral center of secondary alcohols like this compound can be achieved under specific conditions. These reactions, which can proceed with either inversion or retention of configuration depending on the mechanism, are of great interest for the construction of quaternary stereocenters and for extending the carbon framework of the molecule.

Stereochemical Control and Enantiopurity Assessment in the Synthesis of 1s 1 3 Bromo 4 Fluorophenyl Ethan 1 Ol

Methodologies for Enantiomeric Excess (ee) Determination

A variety of analytical techniques are employed to determine the enantiomeric excess of chiral compounds like (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol. These methods are based on the differential interaction of enantiomers with a chiral environment, leading to separable signals.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, resulting in different retention times. For secondary benzylic alcohols, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective.

In a typical analysis of a compound structurally similar to 1-(3-bromo-4-fluorophenyl)ethan-1-ol, a normal-phase HPLC method would be employed. The separation is achieved due to the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase through a combination of interactions, including hydrogen bonding, dipole-dipole, and π-π stacking. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Table 1: Illustrative Chiral HPLC Parameters for the Separation of 1-(substituted-phenyl)ethan-1-ol Enantiomers

| Parameter | Value |

| Column | Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane/Isopropanol (B130326) (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Retention Time (S)-enantiomer | ~ 8.5 min |

| Retention Time (R)-enantiomer | ~ 10.2 min |

| Resolution (Rs) | > 2.0 |

Note: This data is representative for a compound of this class and serves for illustrative purposes.

Chiral Gas Chromatography (GC) is another effective method for the separation of volatile enantiomers. For chiral alcohols, derivatization is often necessary to improve volatility and chromatographic performance. Common derivatizing agents include trifluoroacetic anhydride. The separation is then carried out on a capillary column coated with a chiral stationary phase, typically a cyclodextrin (B1172386) derivative. The differential interaction of the enantiomeric derivatives with the chiral stationary phase leads to their separation.

The choice of the cyclodextrin derivative (e.g., β- or γ-cyclodextrin) and the specific modifications on the cyclodextrin can significantly influence the separation efficiency. The enantiomeric excess is determined by the integration of the corresponding peak areas in the gas chromatogram.

Table 2: Representative Chiral GC Conditions for the Analysis of Derivatized 1-(substituted-phenyl)ethan-1-ol

| Parameter | Value |

| Column | Chirasil-DEX CB (modified β-cyclodextrin) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (2 min), then 5 °C/min to 180 °C |

| Detector | Flame Ionization Detector (FID) |

| Derivatizing Agent | Trifluoroacetic anhydride |

| Retention Time (S)-derivative | ~ 15.3 min |

| Retention Time (R)-derivative | ~ 15.8 min |

Note: This data is representative for a compound of this class and serves for illustrative purposes.

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric excess through the use of chiral solvating agents (CSAs) or chiral lanthanide shift reagents (CLSRs). These reagents form diastereomeric complexes with the enantiomers in solution, which are non-equivalent and thus can exhibit different chemical shifts in the NMR spectrum.

For an alcohol like this compound, a chiral solvating agent can induce separate signals for the protons near the stereocenter of the two enantiomers. The integration of these distinct signals allows for the calculation of the enantiomeric excess.

Another NMR-based method involves the derivatization of the enantiomeric mixture with a single enantiomer of a chiral derivatizing agent to form a mixture of diastereomers. Since diastereomers have different physical properties, their NMR spectra will be distinct. A common reagent for this purpose is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.

The alcohol is reacted with (R)-MTPA chloride and (S)-MTPA chloride in separate reactions to form the corresponding Mosher's esters. The ¹H or ¹⁹F NMR spectra of these diastereomeric esters will show different chemical shifts for the protons or fluorine atoms near the stereocenter. By comparing the spectra, the enantiomeric excess can be determined.

Factors Influencing Enantioselectivity in Catalytic Systems

The synthesis of this compound with high enantiomeric excess is typically achieved through the asymmetric reduction of the corresponding prochiral ketone, 3-bromo-4-fluoroacetophenone. The success of this transformation heavily relies on the design of the chiral catalyst system.

In the asymmetric reduction of ketones, chiral ligands play a crucial role in creating a chiral environment around the metal center of the catalyst. This chiral environment dictates the facial selectivity of the hydride attack on the carbonyl group, leading to the preferential formation of one enantiomer.

A widely used and effective method for this transformation is the Corey-Bakshi-Shibata (CBS) reduction, which employs an oxazaborolidine catalyst. The catalyst is typically generated in situ from a chiral β-amino alcohol and a borane (B79455) source. The structure of the chiral amino alcohol ligand is paramount in determining the enantioselectivity of the reduction.

The steric and electronic properties of the ligand create a well-defined chiral pocket that forces the ketone to coordinate to the catalyst in a specific orientation. This orientation exposes one face of the carbonyl group to the hydride source, leading to a highly enantioselective reduction. The substituents on the aromatic ring of the ketone can also influence the enantioselectivity, with electron-withdrawing groups often leading to higher ee values.

Table 3: Illustrative Enantioselectivities in the Asymmetric Reduction of Substituted Acetophenones with a CBS Catalyst

| Substrate | Chiral Ligand | Enantiomeric Excess (ee) (%) |

| Acetophenone (B1666503) | (1R,2S)-1-Amino-2-indanol derived | 95 |

| 4-Chloroacetophenone | (1R,2S)-1-Amino-2-indanol derived | 97 |

| 3-Bromoacetophenone | (1R,2S)-1-Amino-2-indanol derived | 96 |

| 4-Fluoroacetophenone | (1R,2S)-1-Amino-2-indanol derived | 94 |

Note: This data is representative and illustrates the high enantioselectivities achievable with this catalytic system for structurally related substrates.

Solvent Effects and Reaction Conditions

The choice of solvent and the specific reaction conditions are critical variables that significantly influence the yield and enantioselectivity of the asymmetric reduction of prochiral ketones. In chemocatalytic systems, such as the Corey-Bakshi-Shibata (CBS) reduction, the solvent plays a crucial role in the catalytic cycle. sci-hub.se

The CBS reduction typically employs a chiral oxazaborolidine catalyst and a borane source (e.g., borane-dimethyl sulfide, BH₃·SMe₂) to deliver a hydride to the ketone. wikipedia.orgalfa-chemistry.com The solvent can affect the equilibrium between the active monomeric form of the oxazaborolidine catalyst and its inactive dimeric state. sci-hub.se Coordinating solvents like tetrahydrofuran (B95107) (THF) are known to favor the monomeric species, which is essential for high enantioselectivity. sci-hub.se Studies on the reduction of acetophenone have shown that THF and diethyl ether are optimal solvents, providing high enantioselectivity. sci-hub.se In contrast, solvents like dimethylformamide (DMF) can inhibit the catalyst, leading to poor results. sci-hub.se Temperature is another critical parameter; lower temperatures generally lead to higher enantiomeric excesses. wikipedia.org

In biocatalytic reductions using alcohol dehydrogenases (ADHs), reactions are typically conducted in aqueous buffer solutions (e.g., Tris-HCl buffer) to maintain the enzyme's optimal pH and stability. kaust.edu.sa Co-solvents, such as isopropanol, are often added not only to enhance the solubility of hydrophobic ketone substrates but also to serve as a sacrificial cosubstrate for cofactor regeneration (e.g., NAD(P)H). kaust.edu.sanih.gov The pH, temperature, and substrate concentration must be carefully optimized to maximize enzyme activity and stability, thereby achieving high conversion and enantioselectivity. nih.gov

| Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Predominant Catalyst Form |

|---|---|---|---|

| Tetrahydrofuran (THF) | High | High (>95%) | Monomer |

| Diethyl Ether | High | High (>95%) | Monomer |

| Dichloromethane (DCM) | Moderate | Moderate | Dimer |

| Dimethoxyethane (DME) | Low | Low | High Monomer/Dimer Ratio |

Substrate Scope and Electronic/Steric Effects

The efficacy of asymmetric reduction methods is highly dependent on the structure of the ketone substrate. The electronic properties and steric bulk of the substituents on the aromatic ring of 3'-bromo-4'-fluoroacetophenone and related compounds play a defining role in the stereochemical outcome of the reduction.

For chemocatalytic methods like the CBS reduction, the process is effective for a wide range of aryl alkyl ketones. organic-chemistry.org The stereoselectivity arises from the catalyst's ability to differentiate between the two groups attached to the carbonyl carbon. In the case of 3'-bromo-4'-fluoroacetophenone, the catalyst must distinguish between the methyl group and the substituted phenyl ring. The electronic nature of the substituents (bromo and fluoro groups) can influence the Lewis basicity of the carbonyl oxygen, affecting its coordination to the catalyst. Generally, electron-withdrawing groups can enhance reactivity.

In biocatalysis, the substrate scope is determined by the size and nature of the enzyme's active site pocket. researchgate.net Alcohol dehydrogenases have been shown to successfully reduce a variety of substituted acetophenones, often with excellent enantioselectivity (>99% ee) for the (S)-enantiomer. nih.govnih.gov However, the specific enzyme used is crucial. For instance, some ADHs may show reduced activity or altered stereoselectivity with bulkier or electronically different substrates. nih.gov Studies on various 2-haloacetophenones have demonstrated that the identity of the substituent on the phenyl ring significantly controls the stereopreference of the enzymatic reduction. kaust.edu.sa For example, the reduction of 2-chloro-4'-fluoroacetophenone (B45902) with certain ADH mutants yields the (S)-alcohol, while reduction of 2-chloro-4'-chloroacetophenone with the same enzyme can produce the (R)-alcohol, highlighting the subtle interplay of electronic and steric factors. kaust.edu.sanih.gov Highly electron-rich ketones, such as amino-substituted acetophenones, can be challenging substrates for some catalytic systems. acs.org

| Substrate (Acetophenone Derivative) | Catalyst Type | Enantiomeric Excess (ee, %) | Configuration |

|---|---|---|---|

| Acetophenone | CBS Catalyst | ~97% | (S) or (R) |

| 4'-Bromoacetophenone | ADH (A. niger) | >99% | (R) |

| 4'-Chloroacetophenone | ADH (TeSADH mutant) | >99% | (R) or (S) |

| 4'-Fluoroacetophenone | ADH (TeSADH mutant) | >99% | (S) |

Mechanistic Insights into Stereoselective Transformations

The high degree of stereoselectivity observed in the synthesis of this compound is rationalized by well-established mechanistic models for both chemical and biological catalysts.

In the Corey-Bakshi-Shibata (CBS) reduction, the mechanism involves the initial coordination of the borane reagent to the Lewis basic nitrogen atom of the chiral oxazaborolidine catalyst. alfa-chemistry.comwikipedia.org This coordination activates the borane as a hydride donor and simultaneously increases the Lewis acidity of the endocyclic boron atom of the catalyst. wikipedia.orgnrochemistry.com The prochiral ketone, 3'-bromo-4'-fluoroacetophenone, then coordinates to this now more Lewis-acidic boron atom. The coordination occurs preferentially via the more sterically accessible lone pair of the carbonyl oxygen. nrochemistry.com The stereochemical outcome is determined by the subsequent intramolecular hydride transfer, which proceeds through a highly organized, six-membered, chair-like transition state. wikipedia.orgnrochemistry.com In this transition state, the larger substituent on the ketone (the 3-bromo-4-fluorophenyl group) is oriented in a pseudo-equatorial position to minimize steric interactions with the chiral framework of the catalyst, while the smaller substituent (the methyl group) occupies a pseudo-axial position. wikipedia.org This arrangement ensures that the hydride is delivered to one specific face (the Re-face for the synthesis of the (S)-alcohol) of the carbonyl, leading to the formation of the desired enantiomer with high fidelity. wikipedia.orgresearchgate.net

For biocatalytic reductions mediated by alcohol dehydrogenases (ADHs), the stereoselectivity is governed by the precise positioning of the substrate within the enzyme's chiral active site. researchgate.net The enzyme binds the ketone in a specific orientation relative to a reduced cofactor, typically NADH or NADPH. nih.gov This binding is dictated by a combination of hydrophobic, steric, and electronic interactions between the substrate and the amino acid residues lining the active site. The hydride is then transferred from the cofactor to one face of the carbonyl group, a process that generally adheres to Prelog's rule, although anti-Prelog enzymes are also widely used. nih.gov The high stereoselectivity is a result of the enzyme's rigid architecture, which strongly disfavors the binding of the substrate in an orientation that would lead to the formation of the opposite enantiomer. researchgate.net

Theoretical and Computational Chemistry Studies on 1s 1 3 Bromo 4 Fluorophenyl Ethan 1 Ol and Its Synthesis

Computational Modeling of Reaction Mechanisms for Enantioselective Synthesis

The most common route to (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol is the asymmetric reduction of its corresponding prochiral ketone, 3'-bromo-4'-fluoroacetophenone (B85946). A widely employed method for this transformation is catalytic asymmetric transfer hydrogenation (ATH) or asymmetric hydrogenation (AH) using catalysts such as those pioneered by Noyori.

Computational modeling, particularly using Density Functional Theory (DFT), has been instrumental in elucidating the mechanisms of these reactions. For the analogous asymmetric hydrogenation of acetophenone (B1666503) with Ru(II)-diphosphine-diamine catalysts, DFT studies have detailed the catalytic cycle. acs.orgnih.gov These models suggest that the reaction does not proceed through a simple six-membered pericyclic transition state but involves a more complex pathway. The key steps involve the formation of a ruthenium hydride species, coordination of the ketone, hydride transfer to the carbonyl carbon, and regeneration of the catalyst.

The mechanism is often described as a metal-ligand bifunctional catalysis, where an NH group on the diamine ligand and the Ru-H bond participate in the concerted transfer of a proton and a hydride, respectively, to the ketone's carbonyl group. acs.org Computational models can calculate the activation energies for all potential pathways and intermediates, identifying the rate-determining and stereo-determining steps. For instance, in the hydrogenation of acetophenone, the hydride transfer is typically the step that locks in the stereochemistry of the final alcohol product. nih.gov The geometry of the transition state, stabilized by various non-covalent interactions, dictates which face of the ketone is preferentially attacked by the hydride.

Density Functional Theory (DFT) Studies on Catalyst-Substrate Interactions

The enantioselectivity of a catalytic reaction is governed by the energy difference between the diastereomeric transition states leading to the (S) and (R) products. DFT is a powerful tool for studying the subtle non-covalent interactions between the catalyst and the substrate (3'-bromo-4'-fluoroacetophenone) that stabilize one transition state over the other.

In the context of Noyori-type ruthenium catalysts, the chiral environment is created by a combination of a chiral diphosphine ligand (like BINAP) and a chiral diamine ligand (like DPEN). DFT calculations on the hydrogenation of acetophenone have revealed the importance of a three-dimensional chiral "pocket" formed by the catalyst. acs.orgnih.gov Within this pocket, several interactions collectively determine the orientation of the substrate:

Hydrogen Bonding: An N-H···O bond can form between the diamine ligand and the carbonyl oxygen of the ketone.

π-π Stacking: Interactions can occur between the phenyl rings of the catalyst ligands and the aryl group of the substrate.

C-H···π Interactions: A C-H bond from the substrate can interact with an aromatic ring of the catalyst.

For 3'-bromo-4'-fluoroacetophenone, DFT would be used to model how the electronic properties of the bromo and fluoro substituents influence these interactions. The electron-withdrawing nature of these halogens can affect the strength of hydrogen bonding and π-stacking, potentially altering the optimal substrate orientation and, consequently, the enantioselectivity.

Table 1: Representative Catalyst-Substrate Interaction Energies (Illustrative) This table presents hypothetical DFT-calculated interaction energies for the transition states leading to the (S) and (R) products for the reduction of 3'-bromo-4'-fluoroacetophenone, based on typical values from studies on similar systems. A lower energy indicates a more stable transition state.

| Interaction Type | Transition State for (S)-Product (kcal/mol) | Transition State for (R)-Product (kcal/mol) |

| Hydrogen Bonding (N-H···O) | -5.2 | -4.8 |

| π-π Stacking | -3.5 | -2.9 |

| Steric Repulsion | +1.5 | +2.8 |

| Total Relative Energy | -7.2 | -4.9 |

| Energy Difference (ΔΔE‡) | \multicolumn{2}{ | c |

Prediction of Enantioselectivity and Stereochemical Outcomes

Predicting the enantiomeric excess (ee) of a reaction before it is run in the lab is a major goal of computational chemistry. This can be achieved by calculating the energy difference (ΔΔE‡) between the diastereomeric transition states. The enantiomeric excess can be estimated using the following relationship derived from transition state theory:

ee (%) = 100 * (k_S - k_R) / (k_S + k_R) ≈ 100 * tanh(ΔΔE‡ / 2RT)

Where k_S and k_R are the rate constants for the formation of the S and R enantiomers, R is the gas constant, and T is the temperature.

More advanced methods like Quantum-Guided Molecular Mechanics (Q2MM) have been developed to rapidly and accurately predict stereoselectivity for large libraries of catalysts and substrates. acs.orgrsc.orgnih.govnih.gov The Q2MM approach uses quantum mechanical calculations to create a highly specific transition state force field (TSFF). This force field can then be used in much faster molecular mechanics calculations to perform extensive conformational sampling of the transition state. By Boltzmann-averaging the energies of all accessible conformations leading to each stereoisomer, a highly accurate prediction of the final ee can be made. nih.gov For reactions like the Ru-catalyzed hydrogenation of ketones, Q2MM has shown excellent correlation between calculated and experimental ee values. acs.org

Conformational Analysis and Stereoelectronic Effects of the Chiral Alcohol

Once synthesized, the chiral alcohol this compound has a specific three-dimensional structure and conformational preferences that influence its properties and its utility as a chiral intermediate. Computational methods can be used to perform a thorough conformational analysis.

For the analogous 1-phenylethanol, DFT calculations have identified three main low-energy conformers, which are defined by the dihedral angle of the C-C-O-H bond. nih.gov These conformers are stabilized by different intramolecular interactions, such as O-H···π interactions between the hydroxyl group and the phenyl ring. researchgate.net

For this compound, the presence of the bromo and fluoro substituents would introduce additional stereoelectronic effects:

Dipole-Dipole Interactions: The C-F and C-Br bonds have significant dipole moments that will interact with the C-O and O-H bond dipoles, favoring certain conformations over others.

Intramolecular Hydrogen Bonding: The fluorine atom, being a weak hydrogen bond acceptor, could potentially engage in a weak O-H···F intramolecular hydrogen bond, which would significantly stabilize a specific conformer.

Table 2: Predicted Relative Energies of Conformers for this compound (Illustrative) This table shows hypothetical relative energies and Boltzmann populations for the three staggered conformers (gauche+, gauche-, anti) based on DFT calculations for similar molecules like 1-phenylethanol.

| Conformer (Rotation about Cα-Cipso bond) | Dihedral Angle (H-Cα-Cipso-Cortho) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

| Gauche+ | ~60° | 0.00 | 65.1 |

| Gauche- | ~-60° | 0.25 | 29.5 |

| Anti | ~180° | 1.10 | 5.4 |

In Silico Screening of Chiral Catalysts and Biocatalysts

Beyond analyzing existing catalytic systems, computational chemistry enables the in silico screening and design of new catalysts. This approach can rapidly evaluate large virtual libraries of potential catalysts, prioritizing the most promising candidates for experimental synthesis and testing.

For chemical catalysts, screening might involve creating a library of ligands with varied steric and electronic properties and using high-throughput docking or Q2MM to predict the enantioselectivity each would impart in the reduction of 3'-bromo-4'-fluoroacetophenone.

Similarly, there is a strong interest in using biocatalysts, such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), for the synthesis of chiral alcohols. mdpi.comnih.govresearchgate.net These enzymes often offer near-perfect enantioselectivity under mild conditions. Computational methods are crucial for:

Enzyme Discovery: Screening genomic databases for enzymes with homology to known KREDs.

Substrate Docking: Molecular docking simulations can predict whether 3'-bromo-4'-fluoroacetophenone will fit into the active site of an enzyme and in an orientation conducive to "prelog" or "anti-prelog" reduction.

Enzyme Engineering: If a native enzyme shows low activity or the wrong selectivity, computational models can guide protein engineering efforts. By identifying key amino acid residues in the active site, mutations can be designed in silico to improve substrate binding and catalytic efficiency for the target molecule. nih.gov For instance, replacing a small amino acid with a bulkier one could alter the binding pocket to favor the desired stereochemical outcome.

This in silico approach accelerates the development of highly efficient and selective catalysts, reducing the time and resources required in traditional trial-and-error experimental screening.

Green Chemistry and Sustainable Aspects in the Production of 1s 1 3 Bromo 4 Fluorophenyl Ethan 1 Ol

Atom Economy and Environmental Factor (E-Factor) Considerations

A core principle of green chemistry is maximizing the incorporation of all materials used in the process into the final product. Atom economy and the Environmental Factor (E-Factor) are two key metrics used to quantify this efficiency. sheldon.nl

Atom Economy: This metric calculates the theoretical efficiency of a reaction by dividing the molecular weight of the desired product by the sum of the molecular weights of all reactants in the stoichiometric equation. rsc.org In the synthesis of (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol from 3-bromo-4-fluoroacetophenone, different reduction methods yield vastly different theoretical atom economies.

E-Factor: Introduced by Roger Sheldon, the E-Factor provides a more practical measure of waste by calculating the mass ratio of waste generated to the mass of the desired product (kg waste/kg product). sheldon.nl The ideal E-factor is zero. sheldon.nl The pharmaceutical industry, where chiral intermediates like the subject compound are common, has historically exhibited very high E-factors, often ranging from 25 to over 100. sheldon.nl This is largely due to the use of stoichiometric reagents, multi-step syntheses, and extensive purification processes. A "Global E-Factor" or EG can also be considered, which accounts for the waste generated during the synthesis of ancillary materials like catalysts. mdpi.com

| Reduction Method | Stoichiometric Equation | By-products | Atom Economy (%) |

|---|---|---|---|

| Catalytic Hydrogenation | C₈H₆BrFO + H₂ → C₈H₈BrFO | None | 100% |

| Asymmetric Transfer Hydrogenation (ATH) with Isopropanol (B130326) | C₈H₆BrFO + (CH₃)₂CHOH → C₈H₈BrFO + (CH₃)₂CO | Acetone (B3395972) | 78.9% |

| Asymmetric Transfer Hydrogenation (ATH) with Formic Acid/Triethylamine | C₈H₆BrFO + HCOOH + Et₃N → C₈H₈BrFO + CO₂ + Et₃N·HCl (after workup) | Carbon Dioxide, Triethylamine Hydrochloride | 51.3% |

Data is calculated based on molecular weights of reactants and products.

Solvent Selection and Alternative Reaction Media (e.g., Ionic Liquids, Supercritical Fluids, Water)

Solvents account for a large portion of the mass in a typical chemical process and are a primary source of waste. The selection of greener, more sustainable solvents is therefore a critical aspect of sustainable synthesis. researchgate.net

Water: Once avoided in organometallic catalysis, water is now recognized as a green solvent. For the synthesis of chiral alcohols, highly efficient asymmetric transfer hydrogenation of ketones has been successfully developed in water, in some cases showing an acceleration effect and enabling high catalyst recyclability. rsc.org

Ionic Liquids (ILs): These are salts with melting points below 100°C, often characterized by negligible vapor pressure, which reduces air pollution and workplace exposure. core.ac.uk ILs have been used as recyclable reaction media for various asymmetric syntheses. core.ac.uknih.gov Their tunable nature allows for the design of ILs that can dissolve specific catalysts and reactants, enhancing reaction rates and selectivity. mdpi.com They have also proven effective in the synthesis of fluorinated aromatic precursors. researchgate.net

Supercritical Fluids (SCFs): A substance above its critical temperature and pressure becomes a supercritical fluid, exhibiting properties of both a liquid and a gas. libretexts.org Supercritical carbon dioxide (scCO₂) is a particularly attractive green solvent because it is non-toxic, non-flammable, and inexpensive. acs.org Its properties can be tuned by changing pressure and temperature. mdpi.com A key advantage of scCO₂ is its complete miscibility with gases like hydrogen, which can eliminate mass-transfer limitations in hydrogenation reactions, creating a single homogeneous phase. acs.orgresearchgate.net Furthermore, at the end of the reaction, the CO₂ can be removed simply by depressurization, leading to a solvent-free product and easy recycling of the solvent. libretexts.org

| Solvent | Type | Key Green Advantages | Potential Drawbacks |

|---|---|---|---|

| Toluene | Conventional | Good solvent for many organic reactions | Volatile Organic Compound (VOC), toxic, petroleum-derived |

| Dichloromethane | Conventional | Effective solvent for a wide range of compounds | Suspected carcinogen, VOC, environmentally persistent |

| Water | Alternative | Non-toxic, non-flammable, abundant, cheap | Low solubility for many organic compounds, high energy for removal |

| Ionic Liquids | Alternative | Negligible volatility, high thermal stability, recyclable, tunable | Higher viscosity, potential toxicity, higher cost, purification challenges |

| Supercritical CO₂ | Alternative | Non-toxic, abundant, easy product separation, tunable properties | Requires high-pressure equipment, poor solvent for polar molecules |

Catalyst Design for Reuse and Recyclability

The asymmetric reduction of 3-bromo-4-fluoroacetophenone relies on a chiral catalyst to produce the (S)-enantiomer with high selectivity. Green catalyst design focuses on creating highly active and selective catalysts that can be easily separated from the product and reused multiple times, reducing waste and cost.

Heterogeneous Catalysts: Immobilizing a homogeneous catalyst onto a solid support is a common strategy to facilitate its recovery and reuse. Chiral Ruthenium-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) complexes, which are highly effective for asymmetric transfer hydrogenation, have been successfully grafted onto inorganic supports like silica (B1680970) gel. acs.org These heterogeneous catalysts have demonstrated excellent activity and enantioselectivity (up to >99% ee) for the reduction of various ketones. acs.org Crucially, they can be readily recovered by simple filtration and reused for multiple cycles (up to 10) with no significant loss of performance. acs.org The choice of support material, such as MgO or Al₂O₃, can also influence the catalyst's performance and selectivity. acs.org

Biocatalysts: Enzymes (ketoreductases) and whole-cell systems offer a highly selective and environmentally benign alternative to metal-based catalysts. They operate under mild conditions (temperature and pH) and can provide exceptionally high enantioselectivity. The use of resting cells of marine-derived fungi, for example, has been shown to reduce aromatic ketones with good yields and excellent enantioselectivity, with the cells being recyclable for numerous batches. nih.gov Immobilized enzymes, such as Novozym® 435, are widely used in industrial processes and can be packed into columns for continuous-flow applications. encyclopedia.pub

| Catalyst Type | Example | Support/Medium | Reported Reusability | Reference |

|---|---|---|---|---|

| Heterogeneous Metal Catalyst | Silica-immobilized Ru-TsDPEN | Silica Gel | Up to 10 cycles with maintained enantioselectivity | acs.org |

| Heterogeneous Metal Catalyst | Ru complex on inorganic support | Water | Remarkably high recyclability | rsc.org |

| Biocatalyst (Whole Cell) | Resting cells of Rhodotorula rubra | Aqueous Buffer | Up to 9 cycles without significant activity loss | nih.gov |

Process Intensification and Continuous Flow Methodologies

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. Continuous flow chemistry, often performed in microreactors or packed-bed reactors, is a prime example of this approach and offers considerable advantages over traditional batch processing for the synthesis of chiral intermediates. rsc.org

Key benefits include:

Enhanced Safety: Small reactor volumes minimize the risk associated with handling hazardous reagents or exothermic reactions.

Superior Control: Precise control over parameters like temperature, pressure, and residence time leads to better consistency and higher yields.

Improved Efficiency: The high surface-area-to-volume ratio in flow reactors enhances heat and mass transfer. nih.gov

Facilitated Automation and Scalability: Scaling up production is achieved by running the system for longer or by "numbering-up" (running multiple reactors in parallel), avoiding the complex challenges of scaling up batch reactors. nih.gov

For the synthesis of this compound, a continuous flow setup would typically involve pumping a solution of the starting ketone and a hydrogen source through a heated column or cartridge packed with a heterogeneous catalyst (either metal-based or an immobilized enzyme). nih.gov For instance, hydrogenation can be performed using flow reactors like the H-Cube®, which uses a catalyst-packed cartridge and generates hydrogen in situ from water. nih.gov This approach simplifies the work-up, as the product stream leaving the reactor is free of the catalyst, often requiring minimal further purification. nih.gov The integration of flow chemistry with alternative media, such as scCO₂, can further enhance process efficiency. libretexts.org

Waste Minimization and By-product Management

A life-cycle perspective requires considering the waste generated not only in the final reduction step but also in the synthesis of the starting material, 3-bromo-4-fluoroacetophenone. The synthesis of fluorinated aromatics can be a source of significant waste. numberanalytics.com

Traditional Methods: The classic Balz-Schiemann reaction, for instance, involves the thermal decomposition of aryl diazonium tetrafluoroborates, which can have variable yields and produce tarry residues. researchgate.net

Modern Methods: Newer methods, such as direct electrophilic fluorination using reagents like Selectfluor®, or nucleophilic substitution, offer alternative routes. numberanalytics.commdpi.com However, these stoichiometric fluorinating agents generate by-products that must be managed. The development of catalytic fluorination methods is a key area of research to minimize this waste. mdpi.com Using ionic liquids as a medium for fluorination reactions has been shown to improve yields and allow for solvent recycling, thus reducing waste.

In the final reduction step, the choice of hydrogen source dictates the by-products.

Isopropanol: Generates acetone as a by-product. Acetone is a valuable industrial solvent and chemical, so its recovery and purification for reuse or sale could create a value-added stream, turning a waste product into a co-product.

Formic Acid: Produces carbon dioxide, a greenhouse gas. While difficult to capture on a lab scale, industrial processes could potentially integrate carbon capture technologies.

Hydrogen Gas (H₂): Produces no stoichiometric by-products, representing the cleanest option from a by-product standpoint.

By carefully selecting the entire synthetic route, from the initial starting materials to the final chiral alcohol, and by implementing green technologies, the production of this compound can be shifted towards a more sustainable and environmentally responsible process.

Future Perspectives and Emerging Research Directions for 1s 1 3 Bromo 4 Fluorophenyl Ethan 1 Ol

Development of Next-Generation Highly Enantioselective Catalytic Systems

The synthesis of enantiomerically pure alcohols like (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol heavily relies on asymmetric catalysis. While significant progress has been made, the development of next-generation catalytic systems continues to be a primary research focus, aiming for higher efficiency, broader substrate scope, lower catalyst loadings, and milder reaction conditions.

Emerging trends in this area involve the design and application of novel chiral ligands and organocatalysts. scienceopen.com Chiral Phosphoric Acids (CPAs) have gained prominence as exceptionally versatile Brønsted acid organocatalysts capable of inducing high enantioselectivity in a variety of reactions, including the reduction of ketones. rsc.orgnih.govresearchgate.netbenthamdirect.comuiowa.edu Research is focused on developing new CPA scaffolds with tailored steric and electronic properties to enhance their activity and selectivity for challenging substrates, such as halogenated acetophenones. Another promising class of catalysts includes N-heterocyclic carbenes (NHCs) and advanced transition-metal complexes, which can offer unique reactivity pathways. The goal is to create catalytic systems that are not only highly selective but also robust, recyclable, and suitable for large-scale industrial production.

Table 1: Comparison of Emerging Catalytic Systems for Asymmetric Ketone Reduction

| Catalyst Type | Mechanism | Potential Advantages for Synthesizing this compound | Key Research Direction |

| Chiral Phosphoric Acids (CPAs) | Brønsted acid catalysis, activating the ketone via hydrogen bonding. | High enantioselectivity, operational simplicity, metal-free, low toxicity. | Synthesis of new, more sterically demanding CPA scaffolds to improve substrate scope and catalyst turnover. nih.gov |

| Transition Metal Complexes (e.g., Ru, Rh, Ir) | Asymmetric transfer hydrogenation or asymmetric hydrogenation. | High turnover numbers, broad substrate scope, well-established reactivity. | Development of novel, highly active ligands to reduce catalyst loading and operate under greener conditions (e.g., in water or with benign hydrogen donors). |

| Chiral N-Heterocyclic Carbenes (NHCs) | Organocatalysis, often involving the formation of Breslow intermediates. | Unique reactivity modes, potential for novel transformations beyond simple reduction. | Exploring NHC-metal synergistic catalysis and expanding the scope of NHC-catalyzed reductions. |

Integration with Automated Synthesis and High-Throughput Experimentation

The discovery and optimization of synthetic routes for complex chiral molecules is traditionally a time- and resource-intensive process. The integration of automated synthesis platforms with high-throughput experimentation (HTE) is set to revolutionize this workflow. chemspeed.comimperial.ac.uknih.gov For the synthesis of this compound, HTE can be used to rapidly screen a vast array of catalysts, ligands, solvents, and reaction conditions in parallel. nih.govacs.org

Modern HTE platforms utilize microtiter plates and robotic liquid handlers to set up hundreds or thousands of reactions simultaneously. imperial.ac.uk The analysis of these reactions, particularly the determination of enantiomeric excess (e.e.), is a critical bottleneck. To address this, rapid analytical techniques are being developed, including supercritical fluid chromatography-mass spectrometry (SFC-MS), circular dichroism, and various spectroscopic assays. nih.govrsc.orgmpg.de This multi-substrate and multi-condition screening approach not only accelerates the optimization of existing reactions but also enhances the discovery of entirely new and more efficient catalytic systems. nih.gov The data generated can be used to build predictive models for catalyst performance, further speeding up the development cycle.

Table 2: High-Throughput Experimentation Workflow for Optimizing Asymmetric Reduction

| Step | Objective | Technologies | Expected Outcome |

| 1. Library Design | Create a diverse set of catalysts, ligands, and additives. | Computational chemistry, combinatorial chemistry principles. | A library of potential reaction components covering a wide chemical space. |

| 2. Reaction Setup | Perform hundreds of parallel reduction reactions of 3'-bromo-4'-fluoroacetophenone (B85946). | Robotic liquid handlers, automated synthesis platforms. | Microtiter plates with a matrix of reactions under varied conditions. |

| 3. High-Throughput Analysis | Rapidly measure conversion and enantiomeric excess for each reaction. | SFC-MS, Circular Dichroism (CD), IR Spectroscopy, UV/Vis Spectroscopy. mpg.de | Identification of "hits"—conditions that provide high yield and/or high e.e. |

| 4. Data Processing & Optimization | Analyze data to identify trends and perform secondary screening on promising hits. | Statistical analysis software, machine learning algorithms. | Optimized, robust, and scalable reaction conditions for the target chiral alcohol. |

Exploration of New Biocatalytic Pathways and Enzyme Engineering

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The asymmetric reduction of the precursor ketone, 3'-bromo-4'-fluoroacetophenone, to this compound is an ideal transformation for enzymes like ketoreductases (KREDs) and alcohol dehydrogenases (ADHs). rsc.orgresearchgate.net Future research will focus on discovering new enzymes and enhancing existing ones through protein engineering.

The vast biodiversity of microorganisms provides a rich source for novel enzymes with unique properties. "Genome mining" approaches are used to identify new KREDs and ADHs that may already possess high activity and selectivity towards bulky, halogenated substrates. rsc.org

Once a promising enzyme is identified, directed evolution and rational design are employed to tailor its properties for industrial applications. acs.orgnih.govrsc.orgdiva-portal.org This can involve engineering the enzyme's active site to better accommodate bulky substrates, improving its thermostability, or increasing its tolerance to organic co-solvents. acs.orgacs.orgresearchgate.net For example, studies have shown that mutating specific residues can dramatically enhance activity towards sterically demanding ketones and improve the efficiency of cofactor regeneration systems, which are crucial for process viability. rsc.orgacs.org The ultimate goal is to develop robust, whole-cell or immobilized enzyme systems that can produce chiral alcohols at high concentrations with excellent purity and minimal environmental impact. nih.govmdpi.comalmacgroup.comrsc.org

Potential Novel Applications in Materials Science or Advanced Chemical Synthesis

The unique combination of chirality and fluorine substitution in this compound makes it an intriguing building block for applications beyond traditional pharmaceuticals.